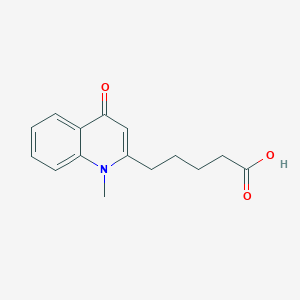
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid: This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.
Introduction of the Methyl Group: The methyl group at the 1-position can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced through a series of reactions, including esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline nitrogen, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Electrophilic reagents such as alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid has several scientific research applications:
作用机制
The mechanism of action of 5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in microbial and cancer cells.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Hydroxyquinoline: A derivative with notable antimicrobial properties.
2-Methylquinoline:
Uniqueness
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid is unique due to its specific structure, which combines the quinoline core with a pentanoic acid side chain
属性
CAS 编号 |
126590-77-0 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
5-(1-methyl-4-oxoquinolin-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H17NO3/c1-16-11(6-2-5-9-15(18)19)10-14(17)12-7-3-4-8-13(12)16/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,18,19) |
InChI 键 |
PUEVCLWVMOGIAN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)C=C1CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


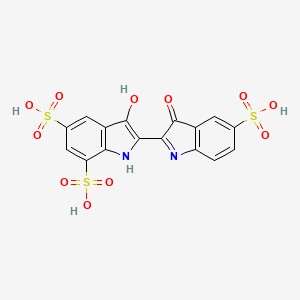
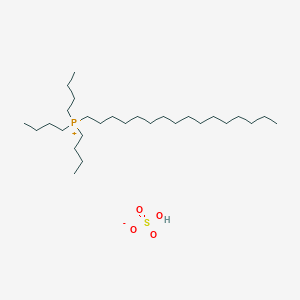
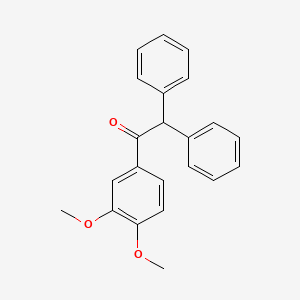
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
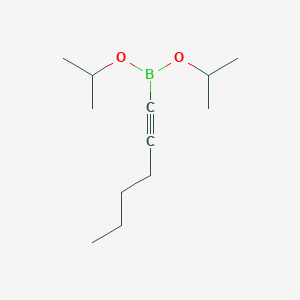
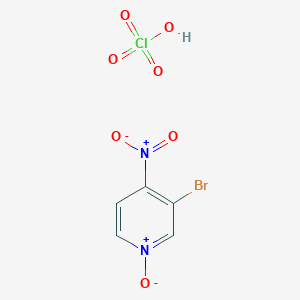
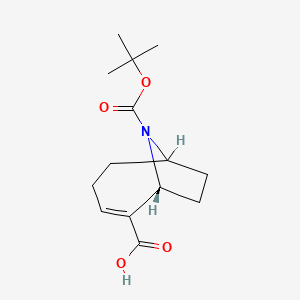
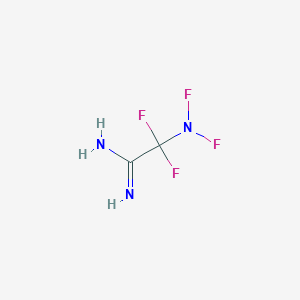
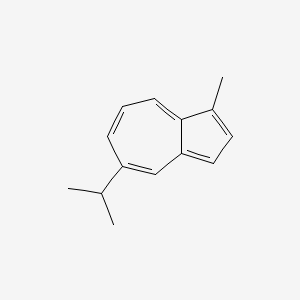
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
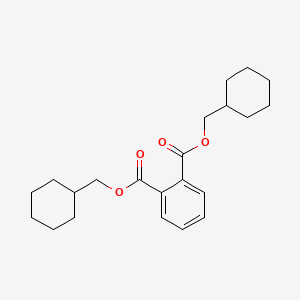
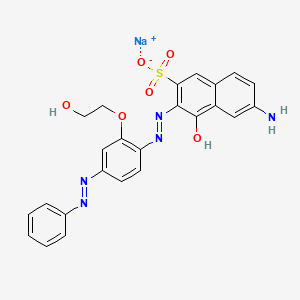
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

